2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile
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Overview
Description
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is an organic compound with the molecular formula C9H7N5S It features a phenyl group attached to a tetrazole ring, which is further connected to a sulfanyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate.
Traditional Synthesis: Another approach involves the reaction of phenylhydrazine with carbon disulfide to form phenylhydrazine dithiocarbamate, which is then treated with sodium azide to yield the tetrazole derivative.
Industrial Production Methods
Industrial production methods for 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Chemistry
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetonitrile group.
1-Phenyl-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of the sulfanyl group.
1-Phenyl-1H-tetrazole-5-carboxylic acid: Features a carboxyl group in place of the acetonitrile moiety.
Uniqueness
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is unique due to the presence of both the sulfanyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H7N5S |
---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H7N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
SZONRHOWLPRVJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC#N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC#N |
Origin of Product |
United States |
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